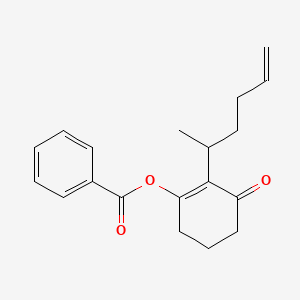
Tetra-tert-butyldisiloxane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-tert-butyldisiloxane-1,3-diol is a silicon-based compound characterized by its unique structure, which includes two silicon atoms bonded to tert-butyl groups and hydroxyl groups. This compound is known for its strong intramolecular steric interactions, making it an interesting subject of study in the field of organosilicon chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Tetra-tert-butyldisiloxane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of tri-tert-butylsilane and di-tert-butylchlorosilane with silver nitrate. This reaction yields the desired compound along with penta-tert-butyldisiloxanol . Another method involves the condensation of two molecules of di-tert-butylsilanediol or the co-condensation of di-tert-butylsilanediol with tri-tert-butylsilanol in the presence of p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of silver nitrate and p-toluenesulfonic acid as catalysts in these reactions is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
Tetra-tert-butyldisiloxane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl groups make it reactive towards oxidizing agents, while its silicon atoms can participate in reduction and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the silicon-oxygen bonds.
Substitution: Halogenating agents such as silicon tetrachloride can substitute the hydroxyl groups with halogen atoms.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, such as hexa-tert-butyl-3,3-dichlorotrisiloxane when reacted with silicon tetrachloride .
科学的研究の応用
Tetra-tert-butyldisiloxane-1,3-diol has several applications in scientific research:
Biology: Its unique structure and reactivity make it a valuable tool for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of tetra-tert-butyldisiloxane-1,3-diol involves its ability to form strong intramolecular steric interactions. These interactions influence the compound’s reactivity and stability. The hydroxyl groups can participate in hydrogen bonding, while the silicon atoms can engage in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry .
類似化合物との比較
Similar Compounds
Tetramethyl-1,3-disiloxanediol: This compound has a similar structure but with methyl groups instead of tert-butyl groups.
Penta-tert-butyldisiloxanol: Formed during the synthesis of tetra-tert-butyldisiloxane-1,3-diol, it has an additional tert-butyl group.
Uniqueness
This compound is unique due to its strong intramolecular steric interactions, which are not as pronounced in similar compounds. This makes it particularly interesting for studying steric effects in chemical reactions and for applications requiring high stability and reactivity .
特性
CAS番号 |
74010-26-7 |
|---|---|
分子式 |
C16H38O3Si2 |
分子量 |
334.64 g/mol |
IUPAC名 |
ditert-butyl-[ditert-butyl(hydroxy)silyl]oxy-hydroxysilane |
InChI |
InChI=1S/C16H38O3Si2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h17-18H,1-12H3 |
InChIキー |
VJQDPAQVJXFUOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C(C)(C)C)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
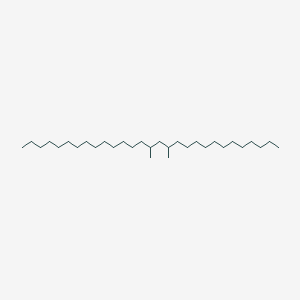
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
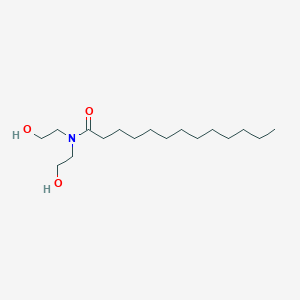
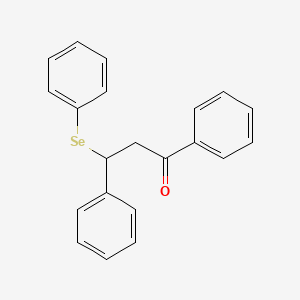
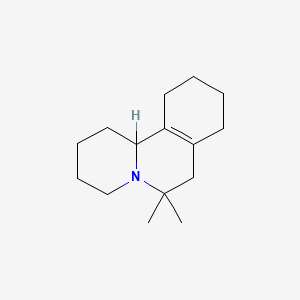
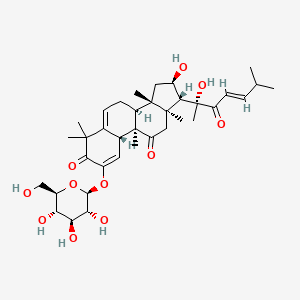
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
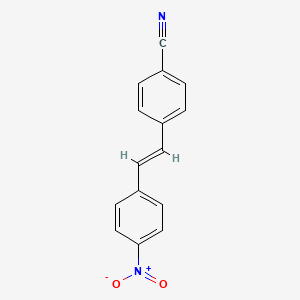
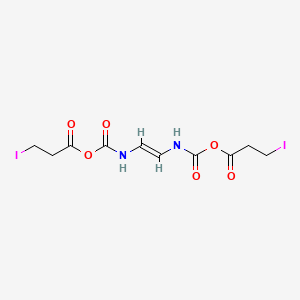

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)
